molecular formula C8H6BrN3O2 B13481875 5-Bromo-1-methyl-3-nitro-7-azaindole

5-Bromo-1-methyl-3-nitro-7-azaindole

Cat. No.: B13481875
M. Wt: 256.06 g/mol
InChI Key: IWDRRWVMJUPPFP-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-nitro-7-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and have been widely used in medicinal chemistry and drug discovery programs . The compound features a bromine atom at the 5-position, a methyl group at the 1-position, and a nitro group at the 3-position on the azaindole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-3-nitro-7-azaindole typically involves multiple steps starting from readily available precursors. One common method involves the bromination of 7-azaindole followed by nitration and methylation reactions. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The nitration is usually carried out using nitric acid or a mixture of nitric acid and sulfuric acid . Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-3-nitro-7-azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Grignard reagents, organolithium reagents

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group

    Substituted azaindoles: Formed by nucleophilic substitution of the bromine atom

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-3-nitro-7-azaindole involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby disrupting signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of anticancer drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-methyl-3-nitro-7-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the nitro group enhances its reactivity in various chemical reactions. The methyl group contributes to its stability and solubility, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

5-bromo-1-methyl-3-nitropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H6BrN3O2/c1-11-4-7(12(13)14)6-2-5(9)3-10-8(6)11/h2-4H,1H3

InChI Key

IWDRRWVMJUPPFP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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